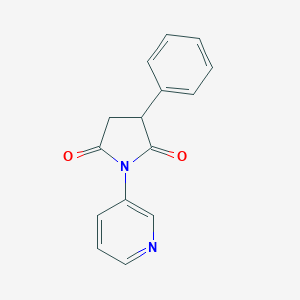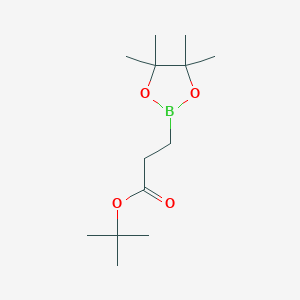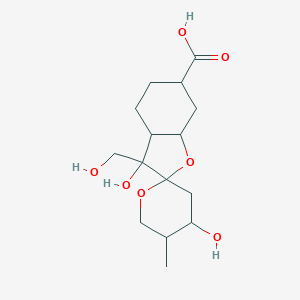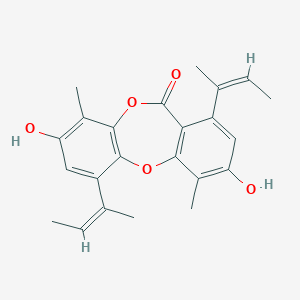
Chlorhydrate de 1-(p-iodophényl)-2-propylamine
Vue d'ensemble
Description
1-(p-Iodophenyl)-2-propylamine hydrochloride, or IPPA-HCl, is an organic compound used in scientific research. It is a primary amine that can be synthesized from p-iodoaniline and propylamine. IPPA-HCl is a useful compound for studying the biochemical and physiological effects of amines, and is widely used in laboratory experiments.
Applications De Recherche Scientifique
Agent sélectif de libération de la sérotonine
Ce composé agit comme un agent sélectif de libération de la sérotonine, ce qui pourrait avoir des implications pour la recherche sur les systèmes de neurotransmetteurs et les troubles liés à la dysrégulation de la sérotonine .
Applications médico-légales et de recherche
Il est mentionné que le composé est destiné à des applications médico-légales et de recherche, indiquant son utilisation dans des études scientifiques, peut-être liées à ses effets pharmacologiques .
Mécanisme D'action
Target of Action
Similar compounds have been used as contrast agents to locate spinal tumors .
Mode of Action
It’s worth noting that similar compounds have been shown to be both radiographic and magnetic resonance (mr) contrast agents in patients with suspected cord abnormalities .
Biochemical Pathways
Related compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to have extended circulation in the blood .
Result of Action
Similar compounds have been shown to cause adhesive arachnoiditis, a condition characterized by inflammation of the arachnoid membranes of the brain and spinal cord .
Action Environment
It’s worth noting that similar compounds have been shown to be toxic to marine bacterial assemblages and cultures .
Analyse Biochimique
Biochemical Properties
The biochemical reactions involving 1-(p-Iodophenyl)-2-propylamine hydrochloride are complex and multifaceted. It interacts with various enzymes and proteins, and these interactions are crucial for its function . For instance, it has been found to interact with dehydrogenase enzymes, playing a role in the reduction of certain compounds .
Cellular Effects
1-(p-Iodophenyl)-2-propylamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate immune responses depending on the cellular context .
Molecular Mechanism
The molecular mechanism of action of 1-(p-Iodophenyl)-2-propylamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be involved in the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(p-Iodophenyl)-2-propylamine hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been found that certain albumin binder-conjugated compounds, which are based on the structure of this compound, exhibit enhanced tumor accumulation and retention over time .
Dosage Effects in Animal Models
The effects of 1-(p-Iodophenyl)-2-propylamine hydrochloride vary with different dosages in animal models . For example, when used as a radiopharmaceutical, it has been found to demonstrate rapid clearance from normal tissues, high tumor uptake, and prolonged retention .
Metabolic Pathways
1-(p-Iodophenyl)-2-propylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to be a part of the metabolism of certain compounds, undergoing initial α-oxidation followed by subsequent cycles of β-oxidation .
Transport and Distribution
1-(p-Iodophenyl)-2-propylamine hydrochloride is transported and distributed within cells and tissues in a specific manner . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(p-Iodophenyl)-2-propylamine hydrochloride and its effects on activity or function are of significant interest. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been found to be distributed in various subcellular fractions, including the cytosolic, mitochondrial, microsomal, and crude nuclear fractions .
Propriétés
IUPAC Name |
1-(4-iodophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFCILQSKMLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944494 | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21894-58-6 | |
| Record name | Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)

